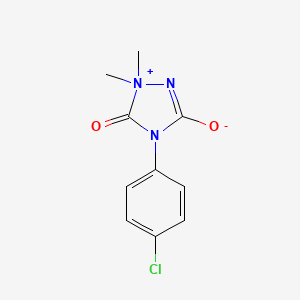
4-(4-Chlorophenyl)-1,1-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ium-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 249312 is a compound of significant interest in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, particularly in the treatment of various diseases. This compound is known for its unique chemical structure and properties, which make it a valuable subject for scientific research.
Preparation Methods
The synthesis of NSC 249312 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 249312 through a series of chemical reactions. This may include condensation reactions, cyclization, and other organic synthesis techniques.
Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical properties. This can include oxidation, reduction, and substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the compound’s purity and quality.
Industrial production methods for NSC 249312 may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
NSC 249312 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 249312 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 249312 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, NSC 249312 is used to investigate cellular processes and pathways. It can act as a probe to study enzyme activities and protein interactions.
Medicine: This compound has potential therapeutic applications and is studied for its effects on different diseases. It may be used in drug development and testing for conditions such as cancer, neurological disorders, and infectious diseases.
Industry: NSC 249312 is also used in industrial applications, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NSC 249312 involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
NSC 249312 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another compound studied for its anticancer properties, known for its ability to inhibit topoisomerase I.
NSC 725776 (Indimitecan): A compound with a similar mechanism of action, used in cancer research.
NSC 724998 (Indotecan): Known for its stability and effectiveness in trapping topoisomerase I cleavage complexes.
Compared to these compounds, NSC 249312 may have unique structural features or enhanced activity, making it a valuable subject for further research.
Properties
CAS No. |
54132-93-3 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,1-dimethyl-5-oxo-1,2,4-triazol-1-ium-3-olate |
InChI |
InChI=1S/C10H10ClN3O2/c1-14(2)10(16)13(9(15)12-14)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |
InChI Key |
BDBOUYNUSNUWFV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C(=O)N(C(=N1)[O-])C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















